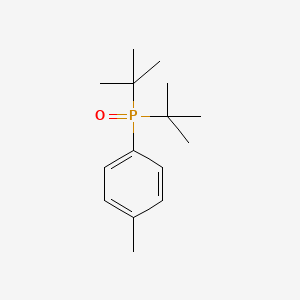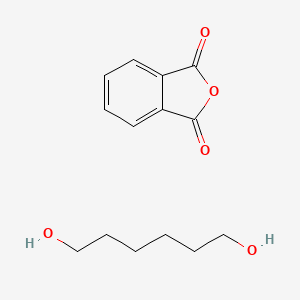
2-Benzofuran-1,3-dione;hexane-1,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzofuran-1,3-dione;hexane-1,6-diol is a chemical compound with the molecular formula C14H18O5 and a molecular weight of 266.29 g/mol . This compound is a polymer formed from the reaction of phthalic anhydride and hexane-1,6-diol . It is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzofuran-1,3-dione;hexane-1,6-diol typically involves the reaction of phthalic anhydride with hexane-1,6-diol . The reaction is carried out under controlled conditions, usually involving heating to facilitate the formation of the polymer. The reaction can be represented as follows:
Phthalic anhydride+Hexane-1,6-diol→this compound
The reaction conditions, such as temperature and solvent, can vary depending on the desired properties of the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where phthalic anhydride and hexane-1,6-diol are mixed and heated . The process is optimized to ensure high yield and purity of the product. The polymerization reaction is carefully monitored to control the molecular weight and other properties of the polymer .
Chemical Reactions Analysis
Types of Reactions
2-Benzofuran-1,3-dione;hexane-1,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various reagents can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or other oxidized derivatives .
Scientific Research Applications
2-Benzofuran-1,3-dione;hexane-1,6-diol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Benzofuran-1,3-dione;hexane-1,6-diol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and other proteins, leading to changes in their activity . The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzofuran-1,3-dione,2,2-dimethylpropane-1,3-diol,hexane-1,6-diol
- 3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione,hexanedioic acid,hexane-1,6-diol
Uniqueness
2-Benzofuran-1,3-dione;hexane-1,6-diol is unique due to its specific polymer structure and the properties it imparts to the materials it is used in . Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound for research and industrial use .
Properties
CAS No. |
54797-78-3 |
|---|---|
Molecular Formula |
C14H18O5 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-benzofuran-1,3-dione;hexane-1,6-diol |
InChI |
InChI=1S/C8H4O3.C6H14O2/c9-7-5-3-1-2-4-6(5)8(10)11-7;7-5-3-1-2-4-6-8/h1-4H;7-8H,1-6H2 |
InChI Key |
PBKFPDHTSQEJEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC2=O.C(CCCO)CCO |
Related CAS |
54797-78-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


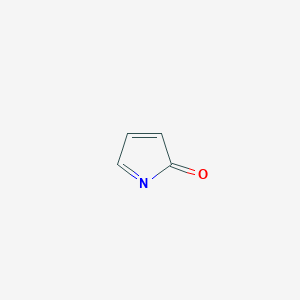
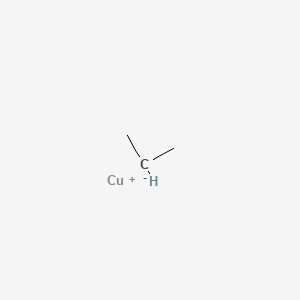
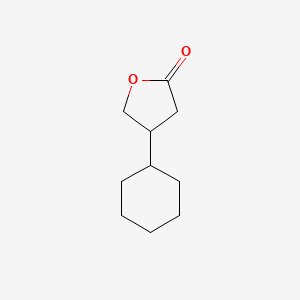
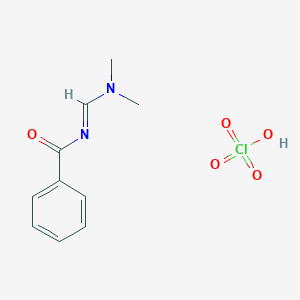
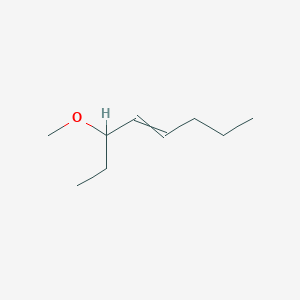
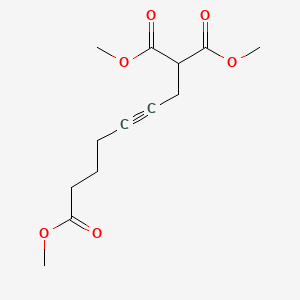
![1-Chloro-2-[(4-methoxyphenyl)methyl]benzene](/img/structure/B14634129.png)
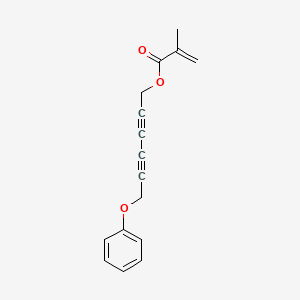
![1-[4-(3-Hydroxyphenyl)-1-octylpiperidin-4-YL]propan-1-one](/img/structure/B14634138.png)
![dimethyl (2S)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanedioate](/img/structure/B14634144.png)

![N~2~-[4-(Benzenesulfonyl)phenyl]-N~4~-phenyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B14634173.png)
